molecular formula C9H7F2IO3 B1444642 Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester CAS No. 1193467-19-4

Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester

Cat. No. B1444642
M. Wt: 328.05 g/mol
InChI Key: JEYBHXHHURYKJY-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “2-(difluoromethoxy)-4-iodo-” indicates that the benzoic acid has been substituted with a difluoromethoxy group at the 2nd carbon and an iodine atom at the 4th carbon of the benzene ring. The “methyl ester” indicates that the carboxylic acid group (-COOH) of the benzoic acid has been esterified with methanol, resulting in a -COOCH3 group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (a six-carbon ring with alternating double bonds), with a difluoromethoxy group, an iodine atom, and a methyl ester group attached to it. The positions of these substituents on the benzene ring would be determined by the numbering in the name of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the structure and functional groups of the compound. For example, the presence of the ester group might make this compound more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Pharmacokinetics and Applications in Medicine

A study investigated the pharmacokinetics of a related benzoic acid ester, focusing on its distribution and bioavailability in rats. This research highlights the potential medical applications of benzoic acid esters in drug delivery and pharmacokinetic studies (Haoran Xu et al., 2020).

Polymer Synthesis

Research on the synthesis of polymers using benzoic acid derivatives as initiators for cyclopolymerization demonstrates the utility of these compounds in creating new materials. Such studies explore the development of novel polymers with potential applications in various industries (Martin G. Mayershofer et al., 2006).

Analytical Chemistry

A novel application of pyrolytic methylation was developed to determine benzoic acid in soft drinks, showcasing the use of benzoic acid esters in analytical chemistry for food safety and quality control (Zaifa Pan et al., 2005).

Aggregation Enhanced Emission

Research into the photophysical properties of naphthalimide-based compounds, including benzoic acid methyl ester derivatives, has revealed their potential in creating materials with aggregation-enhanced emission properties. These findings are significant for the development of optical and electronic devices (A. Srivastava et al., 2016).

Food Science

A comprehensive review on benzoic acid and its derivatives, including methyl esters, discusses their natural occurrence in foods, uses as additives, and the surrounding controversy. This work is crucial for understanding the implications of these compounds in food science and public health (A. D. del Olmo et al., 2017).

properties

IUPAC Name

methyl 2-(difluoromethoxy)-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2IO3/c1-14-8(13)6-3-2-5(12)4-7(6)15-9(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYBHXHHURYKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-(difluoromethoxy)-4-iodo-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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